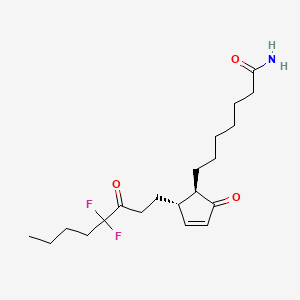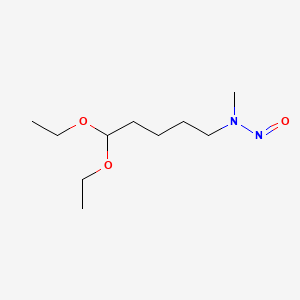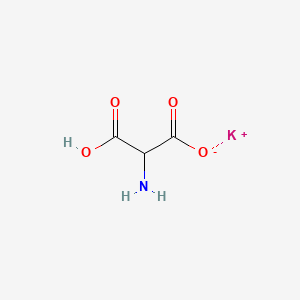
3'-Hydroxy-4'-methoxyflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Hydroxy-4’-methoxyflavanone is a flavonoid compound belonging to the flavanone class. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties. This compound is characterized by the presence of hydroxyl and methoxy groups on its flavanone backbone, which contribute to its unique chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-4’-methoxyflavanone typically involves the cyclization of 2’-hydroxychalcone derivatives. One common method involves the reaction of 2’-hydroxyacetophenone with methoxy-substituted benzaldehyde to form the corresponding chalcone, which is then cyclized under acidic or basic conditions to yield the flavanone . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 3’-Hydroxy-4’-methoxyflavanone may involve biotransformation processes using microbial cultures. For example, the use of Isaria fumosorosea cultures has been reported to glycosylate methoxylated flavonoids, producing various flavonoid derivatives . This method is advantageous as it can be more environmentally friendly and cost-effective compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3’-Hydroxy-4’-methoxyflavanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the flavanone to a hydroxyl group, forming dihydroflavanones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or methanol to facilitate the reactions .
Major Products
The major products formed from these reactions include oxidized flavonoids, dihydroflavanones, and various substituted flavanones, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3’-Hydroxy-4’-methoxyflavanone has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3’-Hydroxy-4’-methoxyflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: The compound inhibits the activation of nuclear factor kappa B (NF-κB), reducing the production of pro-inflammatory cytokines.
Neuroprotective Effects: It reduces lipid peroxidation and enhances the activity of antioxidant enzymes, protecting neurons from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
Hesperetin: Another flavanone with similar antioxidant and anti-inflammatory properties.
Naringenin: Known for its antioxidant and anti-cancer activities.
Pinostrobin: Exhibits antimicrobial and anti-inflammatory effects.
Uniqueness
3’-Hydroxy-4’-methoxyflavanone is unique due to its specific substitution pattern, which enhances its solubility and bioavailability compared to other flavanones. Its dual hydroxyl and methoxy groups contribute to its distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C16H14O4 |
|---|---|
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O4/c1-19-15-7-6-10(8-13(15)18)16-9-12(17)11-4-2-3-5-14(11)20-16/h2-8,16,18H,9H2,1H3 |
Clave InChI |
DJCDENZLUWIEMU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2CC(=O)C3=CC=CC=C3O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



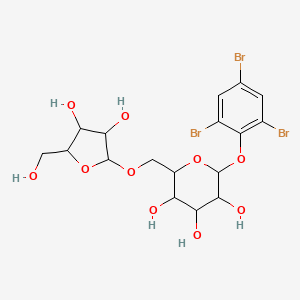
![5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)
![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)
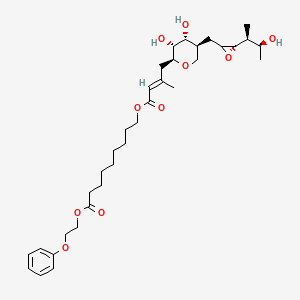
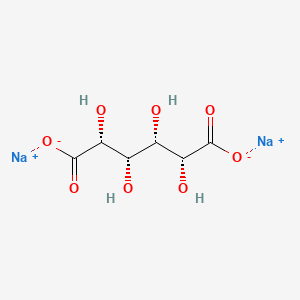
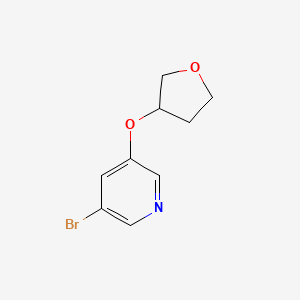

![4-[[5-(2-hydroxyethyl)-6-oxo-1H-pyrimidin-2-yl]amino]benzoic acid](/img/structure/B13859381.png)
